molecular formula C18H14N4OS2 B13358079 N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide

N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B13358079
M. Wt: 366.5 g/mol
InChI Key: RIDCDMWMQKDTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide is a novel chemical probe designed for research purposes, integrating two pharmacologically significant moieties: an imidazo[2,1-b]thiazole system and a nicotinamide derivative. The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities . This scaffold is found in compounds with a broad spectrum of reported properties, including antimicrobial, anticancer, and antidiabetic activities, making it a versatile template for investigating new biological targets . The incorporation of a 2-(methylthio)nicotinamide fragment potentially introduces additional points for molecular interaction, which may influence the compound's affinity and specificity. Nicotinamide, a form of vitamin B3, is a fundamental cellular component precursor to coenzymes NAD and NADP, which are crucial for energy metabolism and DNA repair processes . This hybrid molecule is supplied for non-clinical, non-diagnostic research applications. It is intended for in vitro studies to explore its mechanism of action, binding affinity, and inhibitory potential against various enzymes or cellular pathways of interest. Researchers can use this compound to probe biochemical pathways, study enzyme kinetics, or screen for potential pharmacological activity in controlled laboratory settings. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations regarding the handling and use of this material.

Properties

Molecular Formula

C18H14N4OS2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C18H14N4OS2/c1-24-17-14(3-2-8-19-17)16(23)20-13-6-4-12(5-7-13)15-11-22-9-10-25-18(22)21-15/h2-11H,1H3,(H,20,23)

InChI Key

RIDCDMWMQKDTAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

Biological Activity

N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse sources to present a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of imidazo[2,1-b]thiazole moieties. The imidazo[2,1-b]thiazole ring system is known for its diverse pharmacological properties. The characterization of synthesized compounds often employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structural integrity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[2,1-b]thiazole derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising antitumor activity .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Reference
9aeHeLa57.7
9bbMCF-776.4
9caA54979.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of imidazo[2,1-b]thiazole possess activity against various pathogens, including Mycobacterium tuberculosis and viruses such as Coxsackie B4 . The mechanism of action is believed to involve interference with microbial metabolic pathways.

Table 2: Summary of Antimicrobial Activity

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Reference
5aMycobacterium tuberculosis12 µg/mL
6dCoxsackie B4 virus15 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. SAR studies reveal that substituents on the imidazo[2,1-b]thiazole ring significantly affect potency and selectivity against various biological targets. For instance, the presence of electron-withdrawing groups has been correlated with enhanced inhibitory activity against specific cancer cell lines .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of imidazo[2,1-b]thiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Antimycobacterial Activity

Another research effort focused on evaluating the antimycobacterial activity of this compound against drug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant activity with MIC values comparable to established antitubercular agents, highlighting its potential as a lead compound for further development .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis and Cyclization

In related thiazole derivatives, acid-catalyzed hydrolysis of cyano groups leads to intramolecular cyclization, forming thiadiazine 1-oxides. This mechanism involves:

  • Cyano group hydrolysis : Conversion to N-urea sulfoximines under acidic conditions.

  • Cyclization : Formation of thiadiazine rings via elimination of water .

Reaction Pathway

text
*N*-cyano sulfoximine → *N*-urea sulfoximine → Thiadiazine 1-oxide

Amide Bond Formation

The coupling of nicotinamide with the imidazo[2,1-b]thiazole-phenyl fragment occurs via:

  • Activation of carboxylic acids : Using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

  • Nucleophilic substitution : Attack by the amine group of the phenyl fragment .

Spectroscopic Methods

  • NMR : Confirms aromatic protons (δ 7.0–8.5 ppm) and amide protons (δ 8.5–9.5 ppm).

  • Mass Spectrometry : Validates molecular weight (e.g., m/z 366.5 for C₁₈H₁₄N₄OS₂) .

  • IR : Identifies amide (N–H stretch at ~3300 cm⁻¹) and thioamide (S–C=O at ~1680 cm⁻¹) functional groups .

Purification Techniques

  • Column Chromatography : Elution with EtOAc/hexane mixtures (e.g., 1:10 ratio) ensures >95% purity .

  • Melting Point Analysis : Used to confirm crystalline consistency (e.g., mp 107–108°C for intermediate compounds) .

Biological Relevance of Reaction Pathways

The compound’s synthesis targets modulation of sirtuin proteins, linked to aging and cancer. Key structural features influencing activity include:

  • Electron-withdrawing groups : Enhance binding affinity to sirtuin active sites .

  • Lipophilicity : Optimized via aromatic substitutions (e.g., phenyl groups) to improve cellular permeability .

Comparison of Reaction Yields and Conditions

Reaction TypeYield (%)Solvent/ConditionsReference
Nicotinamide coupling70–85%DMF, DIPEA, EDC/HOBt, rt, 16 h
Thiadiazine cyclization71–79%Aqueous H₂SO₄/NaOH, 110°C, 0.5–16 h
Purification>95%EtOAc/hexane (1:10), column

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives with Cytotoxic Activity

Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):

  • Structural Differences : Replaces the nicotinamide group with an acetamide linker and introduces a piperazine-methoxybenzyl substituent.
  • Activity : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM) and VEGFR2 inhibition (5.72% at 20 µM), outperforming sorafenib in selectivity .

COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffolds

6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole :

  • Structural Differences : Features a methylsulfonyl group at the phenyl para-position instead of the methylthio-nicotinamide moiety.
  • Activity : Demonstrates COX-2 inhibition (IC₅₀ = 0.07 µM) with high selectivity (SI = 217.1). The methylsulfonyl group is critical for COX-2 binding .

Antimicrobial Imidazo-Thiadiazole Derivatives

1,2,4-Triazole-fused imidazo[2,1-b]-1,3,4-thiadiazoles :

  • Structural Differences : Incorporate a triazole ring fused to the thiadiazole core, unlike the nicotinamide-linked imidazothiazole in the target compound.
  • Activity: Show broad-spectrum antimicrobial activity against E. coli, P. aeruginosa, and B. subtilis .
  • Comparison : The nicotinamide moiety in the target compound may reduce antimicrobial potency but improve solubility for systemic applications.

Anti-inflammatory Benzoimidazo[2,1-b]thiazole Derivatives

2-(2-Methyl-6-(3-methylbenzo[4,5]imidazo[2,1-b]thiazol-2-yl)nicotinoyl)-N-substituted phenylhydrazine-1-carbothioamides:

  • Structural Differences : Include a benzo-fused imidazothiazole and a carbothioamide group instead of methylthio-nicotinamide.
  • Activity : Exhibit anti-inflammatory effects via undefined mechanisms, possibly involving COX or cytokine modulation .
  • Comparison : The target compound’s simpler imidazothiazole core may offer synthetic accessibility and reduced off-target interactions.

Kinase-Targeting Imidazo[2,1-b]thiazole Analogs

2-cyclohexyl-N-(3-(5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide:

  • Structural Differences : Contains a pyrimidine-morpholine substituent and cyclohexylacetamide group.
  • Activity : Targets HER2 and CD221, suggesting utility in oncology .
  • Comparison : The methylthio-nicotinamide group in the target compound may favor interactions with ATP-binding pockets of kinases like VEGFR2 or EGFR.

Q & A

Q. Basic Research Focus

  • Structural Confirmation :
    • ¹H/¹³C NMR : To verify substituent positions and methylthio group integration (e.g., δ 2.5 ppm for SCH₃) .
    • LCMS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.12) .
    • IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending modes .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

How can researchers optimize the compound’s selectivity for COX-2 inhibition?

Q. Advanced Research Focus

  • Structural Modifications :
    • Introduce Mannich bases at the C-5 position of the imidazo[2,1-b]thiazole scaffold to enhance COX-2 binding affinity. For example, morpholinomethyl groups improve selectivity (SI > 200) by fitting into the COX-2 hydrophobic pocket .
    • Replace the methylthio group with sulfonamide moieties to mimic known COX-2 inhibitors like celecoxib .
  • Assay Design :
    • Use recombinant COX-1/COX-2 enzymes in fluorometric assays (e.g., COX Fluorescent Inhibitor Screening Kit) to quantify IC₅₀ values .
    • Validate selectivity in human whole-blood assays to assess prostaglandin E₂ (PGE₂) suppression .

What mechanisms underlie this compound’s anticancer activity?

Q. Advanced Research Focus

  • ER Stress Induction : The compound may activate the unfolded protein response (UPR), as seen in glioblastoma models, by upregulating CHOP and GRP78, leading to caspase-3-mediated apoptosis .
  • Kinase Inhibition : Analogous imidazo[2,1-b]thiazole derivatives inhibit Fer kinase (IC₅₀ < 1 µM), disrupting oncogenic signaling pathways like STAT3 .
  • In Vivo Validation : Monitor tumor regression in xenograft models (e.g., HCT-116 colon cancer) with bioluminescence imaging and immunohistochemical analysis of apoptosis markers .

How should researchers address contradictions in reported biological activities?

Q. Advanced Research Focus

  • Methodological Variability :
    • Compare assay conditions (e.g., cell lines: HeLa vs. MCF-7; incubation times: 24h vs. 48h) that may affect IC₅₀ values .
    • Standardize protocols using guidelines like the Minimum Information About a Cellular Assay (MIACA) .
  • Structural Analog Analysis :
    • Cross-reference activities of analogs (e.g., SRT2104, a related imidazo-thiazole) to identify conserved pharmacophores .
    • Perform molecular dynamics simulations to assess binding stability in target proteins (e.g., COX-2 vs. SIRT1) .

What strategies improve the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • Metabolic Stability :
    • Replace metabolically labile methylthio groups with trifluoromethyl substituents to reduce CYP450-mediated oxidation .
    • Use prodrug approaches (e.g., esterification of the nicotinamide moiety) to enhance oral bioavailability .
  • Blood-Brain Barrier Penetration :
    • LogP optimization (target: 2–3) via substituent tuning (e.g., replacing phenyl with pyridyl groups) .
    • Assess permeability using MDCK-MDR1 monolayers and in situ brain perfusion models .

How can structure-activity relationships (SAR) guide further derivatization?

Q. Advanced Research Focus

  • Core Modifications :
    • Replace the imidazo[2,1-b]thiazole core with imidazo[4,5-b]pyridine to evaluate changes in kinase inhibition profiles .
    • Introduce halogen atoms (e.g., Cl at C-6) to enhance DNA intercalation potential .
  • Substituent Effects :
    • Para-substituted aryl groups (e.g., 4-CF₃) improve hydrophobic interactions with target proteins .
    • Analyze CoMFA/CoMSIA models to predict activity cliffs and design high-potency analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.